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Application Note: Synthesis of N,N-Diethyl-m-
toluamide (DEET)
Abstract
This application note provides detailed protocols for the synthesis of N,N-Diethyl-m-toluamide

(DEET), a widely used active ingredient in insect repellents. The primary synthesis route

involves a two-step process: the conversion of m-toluic acid to an activated carboxylic acid

derivative, followed by amidation with diethylamine. Protocols for three common methods are

detailed: the use of thionyl chloride, oxalyl chloride, and the coupling reagent (1-cyano-2-

ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate

(COMU). These methods offer researchers flexibility based on available reagents, desired

reaction conditions, and safety considerations. This document is intended for researchers,

scientists, and professionals in the field of drug development and organic synthesis.

Introduction
N,N-Diethyl-m-toluamide (DEET) is a highly effective and broadly used insect repellent. Its

synthesis is a common example of amide bond formation, a fundamental transformation in

organic chemistry. The most prevalent laboratory-scale synthesis begins with m-toluic acid and

diethylamine. Direct amidation of a carboxylic acid with an amine is generally inefficient due to

the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first

be "activated" to a more reactive species. This application note details procedures for the
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synthesis of DEET, focusing on the in-situ formation of an acid chloride or the use of a modern

coupling agent, followed by the reaction with diethylamine.

Synthesis Pathways
The synthesis of DEET from m-toluic acid typically proceeds through a two-step sequence. The

first step is the activation of the carboxylic acid group of m-toluic acid. This is commonly

achieved by converting it to a more reactive acyl chloride intermediate using reagents like

thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] Alternatively, coupling reagents such as 1,1'-

carbonyldiimidazole (CDI) or COMU can be employed to facilitate the amide bond formation in

a one-pot reaction.[4][5] The second step involves the nucleophilic acyl substitution reaction of

the activated intermediate with diethylamine to form the desired amide, DEET.[2]

Experimental Protocols
Protocol 1: Synthesis of DEET using Thionyl Chloride
This is a traditional and widely used method for preparing DEET.[1][2] It involves the

conversion of m-toluic acid to m-toluoyl chloride, which then reacts with diethylamine.

Materials:

m-Toluic acid

Thionyl chloride (SOCl₂)

Diethylamine

Sodium hydroxide (NaOH) solution (e.g., 3.0 M)

Diethyl ether

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Reflux condenser

Gas trap
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Separatory funnel

Ice bath

Procedure:

Step 1: Preparation of m-Toluoyl Chloride

In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas trap

containing a dilute NaOH solution to neutralize the HCl and SO₂ gases produced.

To the flask, add m-toluic acid (~30 mmol) and thionyl chloride (~36 mmol).[1][6]

Gently reflux the mixture for 20-30 minutes, or until the evolution of gas ceases.[6]

Cool the reaction mixture to room temperature. The crude m-toluoyl chloride is typically used

in the next step without further purification.[6]

Step 2: Synthesis of DEET

In a separate flask, prepare a solution of diethylamine by adding diethylamine hydrochloride

(~25 mmol) to a cold (~0 °C) aqueous solution of sodium hydroxide (~35 mL of 3.0 M).[1][6]

Slowly add the cooled m-toluoyl chloride from Step 1 to the diethylamine solution with

vigorous stirring, while maintaining the temperature with an ice bath.

After the addition is complete, continue to stir the mixture for several minutes.

The reaction mixture can then be gently heated (e.g., on a steam bath for about 15 minutes)

to ensure the reaction goes to completion.[1]

Step 3: Workup and Purification

Transfer the reaction mixture to a separatory funnel.

Extract the aqueous layer with diethyl ether (3 x 20 mL portions).

Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent and evaporate the solvent under reduced pressure to

obtain the crude DEET product. The product can be further purified by vacuum distillation or

column chromatography if necessary.[7]

Protocol 2: Synthesis of DEET using Oxalyl Chloride
This method is similar to using thionyl chloride but may be preferred in some instances. A

catalytic amount of dimethylformamide (DMF) is often used.[3]

Materials:

m-Toluic acid

Oxalyl chloride

Dimethylformamide (DMF)

Diethylamine hydrochloride

Sodium hydroxide (NaOH) solution (e.g., 3.0 M)

Sodium lauryl sulfate

Dichloromethane or diethyl ether

Anhydrous sodium sulfate

Procedure:

Step 1: Preparation of m-Toluoyl Chloride

In a fume hood, combine m-toluic acid (0.025 mol), a few drops of DMF, and oxalyl chloride

(0.034 mol) in a round-bottom flask.[3]

Reflux the mixture gently for about 30 minutes.[3]

Cool the mixture to room temperature.[3]
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Step 2: Synthesis of DEET

In a separate Erlenmeyer flask, dissolve diethylamine hydrochloride (0.020 mol) and sodium

lauryl sulfate (1.0 g) in 30 mL of 3.0 M NaOH solution, cooled in an ice bath.[3]

Slowly add the m-toluoyl chloride solution from Step 1 to the vigorously stirred diethylamine

solution.[3]

After the addition is complete, continue to stir for at least 5 minutes.[3]

Step 3: Workup and Purification

Transfer the reaction mixture to a separatory funnel and extract with two 25 mL portions of

ether.[3]

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent to yield the DEET product.

Protocol 3: One-Pot Synthesis of DEET using COMU
This modern approach utilizes a coupling reagent for a one-pot synthesis, which is

operationally simple and avoids the use of hazardous chlorinating agents.[4]

Materials:

m-Toluic acid

Diethylamine

COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium

hexafluorophosphate]

N,N-Dimethylformamide (DMF)

Standard aqueous workup reagents (e.g., water, brine, ether)

Procedure:

In a reaction vessel, dissolve diethylamine (2.2 equiv) in DMF and cool to 0 °C.
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To the stirred solution, add m-toluic acid (1 equiv) followed by COMU (1 equiv).[4]

The solution will turn bright yellow upon the addition of COMU.[4]

Stir the reaction mixture for 15-20 minutes at 0 °C. The completion of the reaction is

indicated by a color change to orange.[4]

Perform an aqueous workup by adding water and extracting the product with a suitable

organic solvent like diethyl ether.

The byproducts of this reaction are water-soluble, simplifying the purification process.[4]

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and

evaporate the solvent to obtain DEET, often with high purity.[4]
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Parameter
Method 1:
Thionyl
Chloride

Method 2:
Oxalyl
Chloride

Method 3:
COMU
Coupling

Method 4: CDI
Coupling

Activating Agent
Thionyl Chloride

(SOCl₂)
Oxalyl Chloride COMU

1,1'-

Carbonyldiimidaz

ole (CDI)

Reaction Time

20-30 min

(reflux) for acid

chloride

formation[6]

~30 min (reflux)

for acid chloride

formation[3]

15-20 min at 0

°C[4]

Not specified, but

reaction is at 35-

40 °C[5]

Solvent

None for first

step;

Aqueous/Organic

for second

DMF (catalyst) DMF[4]
Dichloromethane

[5]

Reported Yield

96-98%

(optimized,

scaled-up)[8]

Typically high,

but specific

student yields

not listed

70-80%

(undergraduate

lab)[4]

94-95%[5]

Key Features

Traditional

method,

corrosive

byproducts (HCl,

SO₂)

Similar to thionyl

chloride,

gaseous

byproducts

One-pot, color

change indicator,

water-soluble

byproducts[4]

High yield, water-

soluble

byproducts[5]

Visualizations
Experimental Workflow for DEET Synthesis (Thionyl
Chloride Method)
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Step 1: Acid Chloride Formation

Step 2: Amidation Step 3: Purification

m-Toluic Acid Reflux (20-30 min)

Thionyl Chloride (SOCl₂)

m-Toluoyl Chloride

Reaction at 0°CDiethylamine Solution (in aq. NaOH) Crude DEET Mixture Solvent Extraction (Ether) Drying (Na₂SO₄) Solvent Evaporation Purified DEET

Click to download full resolution via product page

Caption: Workflow for the synthesis of DEET via the thionyl chloride method.

Characterization
The final product, N,N-Diethyl-m-toluamide, can be characterized using various analytical

techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

structure of the DEET molecule. The proton NMR spectrum should show characteristic

signals for the aromatic protons, the methyl group on the aromatic ring, and the two ethyl

groups on the amide nitrogen.[1]

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band

corresponding to the C=O stretch of the tertiary amide, typically in the range of 1630-1680

cm⁻¹. The disappearance of the broad O-H stretch from the starting carboxylic acid is also a

key indicator of reaction completion.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the

purity of the final product and to identify any byproducts. The mass spectrum will show the
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molecular ion peak corresponding to the molecular weight of DEET.

Safety Precautions
Thionyl chloride and oxalyl chloride are corrosive, toxic, and lachrymatory. All manipulations

involving these reagents must be performed in a well-ventilated fume hood.[3]

Diethylamine is corrosive and has toxic vapors.[1]

Sodium hydroxide is corrosive.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and

gloves, must be worn at all times.

The reactions involving thionyl chloride and oxalyl chloride produce acidic gases (HCl, SO₂,

CO, CO₂) and must be equipped with a gas trap.[1]

Conclusion
The synthesis of N,N-Diethyl-m-toluamide from m-toluic acid and diethylamine is a robust and

adaptable process. The choice of method can be tailored to the specific needs and resources

of the laboratory. The traditional thionyl chloride method is effective and high-yielding, while

modern coupling reagents like COMU offer a milder, one-pot alternative with simpler workup

procedures. Proper analytical characterization is essential to ensure the identity and purity of

the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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